2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
CAS No.: 946234-70-4
Cat. No.: VC11912593
Molecular Formula: C24H21N5O4
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946234-70-4 |
|---|---|
| Molecular Formula | C24H21N5O4 |
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | 2-(6-cyclopropyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
| Standard InChI | InChI=1S/C24H21N5O4/c30-21(26-16-8-9-19-20(12-16)33-11-10-32-19)14-28-22(15-6-7-15)27-23-18(24(28)31)13-25-29(23)17-4-2-1-3-5-17/h1-5,8-9,12-13,15H,6-7,10-11,14H2,(H,26,30) |
| Standard InChI Key | NAXNNUSICYVLFM-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC6=C(C=C5)OCCO6 |
| Canonical SMILES | C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC6=C(C=C5)OCCO6 |
Introduction
The compound 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core with a cyclopropyl substituent and a benzodioxin moiety. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique structural features that may influence biological activity.
Structural Features
-
Pyrazolo[3,4-d]pyrimidine Core: This heterocyclic system is known for its biological activity, often used in the design of drugs targeting various enzymes and receptors.
-
Cyclopropyl Substituent: Cyclopropyl groups are commonly used in drug design to enhance lipophilicity and stability.
-
Benzodioxin Moiety: This part of the molecule can contribute to its interaction with biological targets due to its aromatic nature.
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the attachment of the benzodioxin moiety. On an industrial scale, optimized reaction conditions are utilized to maximize yield and purity, often involving catalysis and advanced purification techniques such as chromatography.
Biological Activity
Preliminary studies suggest that the unique structure of 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide may allow it to interact with specific molecular targets such as enzymes or receptors. These interactions could modulate various biochemical pathways, potentially influencing cellular processes like signal transduction or gene expression.
Potential Applications
-
Medicinal Chemistry: The compound may be investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, or antiviral activities.
-
Pharmacology: Its unique structure makes it a valuable candidate for studying drug-target interactions and developing new pharmacological agents.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Ethoxy-4-(1-methyl-7-oxo)pyrazolo[4,3-d]pyrimidine | Contains a pyrazolopyrimidine core but lacks the cyclopropyl group | Focuses on different biological pathways |
| N-butyl-N-(2-fluorophenyl)acetamide | Similar acetamide structure but different substituents | Different pharmacological profile |
| 2-{6-cyclopropyl-N-(2-fluorophenyl)acetamide} | Shares cyclopropyl group but lacks the pyrazolo[3,4-d]pyrimidine core | May exhibit different reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume